1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-mercaptophenyl to introduce the bromomethyl group. This is followed by the chlorination of the propanone moiety. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive halogen compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide.
Scientific Research Applications
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(4-Methyl-3-mercaptophenyl)-1-chloropropan-2-one
- 1-(4-(Bromomethyl)-3-nitrophenyl)-1-chloropropan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |
InChI Key |
DVNXRPHHCOPKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)S)Cl |
Origin of Product |
United States |
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